molecular formula C17H23NO4S B2814894 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine CAS No. 1907416-84-5

1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine

Cat. No.: B2814894
CAS No.: 1907416-84-5
M. Wt: 337.43
InChI Key: OBRDXLMGJUPKMN-UHFFFAOYSA-N
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Description

1-(Oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine (CAS: 1907416-84-5) is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₄S and a molecular weight of 337.43 g/mol . Its structure comprises:

  • A piperidine ring substituted at the 4-position with a phenylmethanesulfonyl group (providing sulfonamide functionality).
  • An oxolane-2-carbonyl moiety (tetrahydrofuran-derived carbonyl) attached to the piperidine’s nitrogen.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c19-17(16-7-4-12-22-16)18-10-8-15(9-11-18)23(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRDXLMGJUPKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. One common method involves the sulfonylation of piperidine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl-piperidine intermediate. This intermediate is then reacted with tetrahydrofuran-2-ylmethanone under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

The table below highlights critical structural differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Piperidine Key Functional Features
Target Compound (1907416-84-5) C₁₇H₂₃NO₄S 337.43 Phenylmethanesulfonyl Sulfonamide, oxolane-carbonyl
1-(THF-2-carbonyl)piperidine-4-carboxylic acid (926214-32-6) C₁₂H₁₇NO₄ 239.27 Carboxylic acid Carboxylic acid, oxolane-carbonyl
N-[4-(1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl)phenyl]methanesulfonamide HCl (136861-96-6) C₂₂H₂₄FN₂O₄S·HCl 478.96 Methanesulfonamide, fluorophenyl-ethyl Fluorophenyl, ketone, sulfonamide
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one (1823270-52-5) C₁₁H₁₈N₂O₃ 226.27 Ketone, aminomethyl-oxolane Primary amine, ketone, oxolane-carbonyl

Key Observations :

  • The target compound ’s phenylmethanesulfonyl group introduces significant steric bulk and electron-withdrawing properties, which may enhance binding to hydrophobic pockets or sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
  • Carboxylic acid derivatives (e.g., 926214-32-6) exhibit lower lipophilicity (predicted LogP ~1.8) due to the polar -COOH group, contrasting with the target’s higher LogP (~3.5, estimated) .
  • Fluorophenyl-containing analogs (e.g., 136861-96-6) leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability .

Physicochemical Properties

Property Target Compound 926214-32-6 136861-96-6 1823270-52-5
LogP (estimated) ~3.5 ~1.8 ~2.8 ~1.5
Water Solubility Low Moderate Low High
Hydrogen Bond Donors 0 2 2 2

Analysis :

  • The target compound ’s high LogP reflects the hydrophobic phenylmethanesulfonyl group, favoring lipid membrane penetration but limiting aqueous solubility.
  • The carboxylic acid analog (926214-32-6) has reduced LogP and improved solubility, making it suitable for polar environments .
  • The aminomethyl derivative (1823270-52-5) balances moderate LogP with enhanced solubility due to its amine group .

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